Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a structurally complex molecule featuring:
- A piperazine-1-carboxylate core substituted with an ethyl ester group.
- A phenylsulfonyl linker connecting the piperazine ring to a carbamoyl functional group.
- A 3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene moiety, which includes a partially hydrogenated benzothiophene ring with ethoxycarbonyl and methyl substituents.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-11-6-17(3)16-21(20)37-24(22)27-23(30)18-7-9-19(10-8-18)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h7-10,17H,4-6,11-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKJIDNSZOQGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.
- Molecular Formula : C26H32N4O5S
- Molecular Weight : 508.64 g/mol
- CAS Number : 1589503-97-8
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent for metabolic disorders.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer properties. Specifically, compounds with similar structures have shown the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that a related benzo[b]thiophene compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Studies have shown that compounds containing similar structures can reduce inflammation markers in vitro and in vivo.
- Research Findings : In a model of acute inflammation, administration of related compounds resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Metabolic Effects
The piperazine ring is associated with various pharmacological activities, including modulation of metabolic pathways. Some studies suggest that compounds with piperazine derivatives can improve insulin sensitivity and glucose metabolism.
- Clinical Implication : A study on piperazine-containing compounds indicated their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing type 2 diabetes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.
- Cytokine Modulation : Downregulation of inflammatory cytokines through NF-kB pathway inhibition.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives
a) Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
- Structure : Features a piperazine ring with an ethyl carboxylate and a 2,6-difluorobenzoyl group.
- Key Differences : Lacks the sulfonyl-phenyl-carbamoyl linkage and benzo[b]thiophene moiety present in the target compound.
- Synthesis : Prepared via coupling of substituted benzoic acids with piperazine derivatives under reflux conditions .
b) tert-Butyl 4-(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate
Sulfonyl-Containing Heterocycles
a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structure : 1,2,4-Triazoles with sulfonylphenyl and difluorophenyl substituents.
- Key Differences : Triazole-thione core instead of piperazine and benzo[b]thiophene.
- Properties : Exist in thione tautomeric form, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
b) 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines [16a,b]
- Structure : Fused pyrazole-triazolo-pyrimidine systems with aryl and nitro groups.
- Key Differences : Nitrophenyl and triazolo-pyrimidine systems replace the sulfonyl-piperazine-benzo[b]thiophene scaffold.
- Synthesis: Formed via condensation of ethoxymethyleneamino pyrazoles with benzhydrazide .
Carbamoyl-Linked Compounds
a) [3-Aryl-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amines [17a,b]
- Structure: Pyrazolo-pyrimidinone derivatives with imino and carbamoyl-like linkages.
- Key Differences: Nitrophenyl and pyrimidinone groups instead of benzo[b]thiophene and piperazine.
- Synthesis: Hydrazine hydrate treatment of ethoxymethyleneamino pyrazoles .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Synthetic Complexity : Multi-step coupling reactions (e.g., amide bond formation, cyclization) are common across all compounds .
Bioactivity Potential: Piperazine and benzo[b]thiophene moieties are prevalent in kinase inhibitors, while triazoles and pyrimidines are common in antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
